1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole
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Overview
Description
1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole typically involves the reaction of 5-methoxy-1h-benzimidazole with diethoxymethane in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The diethoxymethyl and methoxy groups can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the benzimidazole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzimidazoles.
Scientific Research Applications
Chemistry: The compound can be used as a building block
Properties
CAS No. |
824428-29-7 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(diethoxymethyl)-5-methoxybenzimidazole |
InChI |
InChI=1S/C13H18N2O3/c1-4-17-13(18-5-2)15-9-14-11-8-10(16-3)6-7-12(11)15/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
PXJQZHLJTGEFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N1C=NC2=C1C=CC(=C2)OC)OCC |
Origin of Product |
United States |
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